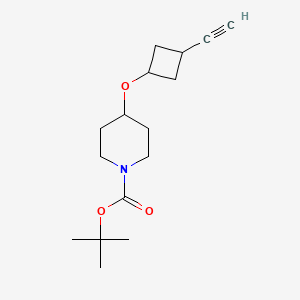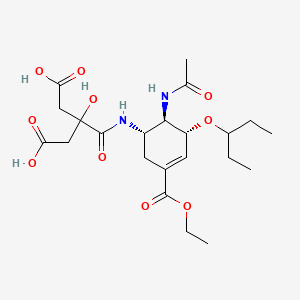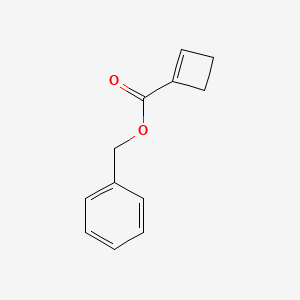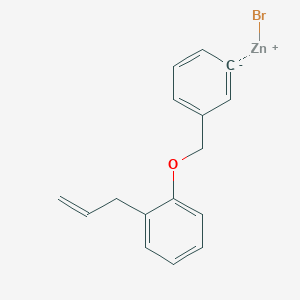
Tert-butyl 4-(trans-3-ethynylcyclobutoxy)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-tert-butyl 4-((1r,3r)-3-ethynylcyclobutoxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and an ethynylcyclobutoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl 4-((1r,3r)-3-ethynylcyclobutoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: This step may involve the use of ethynylating agents under controlled conditions.
Attachment of the Cyclobutoxy Group: This can be done through nucleophilic substitution reactions.
Addition of the Tert-butyl Group: This step often involves the use of tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Rel-tert-butyl 4-((1r,3r)-3-ethynylcyclobutoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halides, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of Rel-tert-butyl 4-((1r,3r)-3-ethynylcyclobutoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Rel-tert-butyl 4-((1r,3r)-3-ethynylcyclobutoxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(cyclobutoxy)piperidine-1-carboxylate: Lacks the ethynyl group.
tert-Butyl 4-((1r,3r)-3-ethynylcyclobutoxy)piperidine-1-carboxylate: Similar structure but different substituents.
The uniqueness of Rel-tert-butyl 4-((1r,3r)-3-ethynylcyclobutoxy)piperidine-1-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
特性
分子式 |
C16H25NO3 |
|---|---|
分子量 |
279.37 g/mol |
IUPAC名 |
tert-butyl 4-(3-ethynylcyclobutyl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H25NO3/c1-5-12-10-14(11-12)19-13-6-8-17(9-7-13)15(18)20-16(2,3)4/h1,12-14H,6-11H2,2-4H3 |
InChIキー |
ATTSBZAHXUTNGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2CC(C2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methylspiro[3.5]nonan-1-one](/img/structure/B14889239.png)
![3-(Methoxymethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14889243.png)

![tert-Butyl (1S,5S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14889251.png)
![(3-Methylthiophen-2-yl)((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14889253.png)

![4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol](/img/structure/B14889256.png)


![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)


